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Compound of Interest |

Compound Name: 6,8-Dimethylflavone
CAS No.: 104213-91-4
Cat. No.: B033750
. J

Content Type: Technical Reference & Protocol Guide Target Audience: Medicinal Chemists,
Analytical Scientists, Drug Development Researchers

Executive Summary & Chemical Identity

6,8-Dimethylflavone derivatives are synthetic and naturally occurring flavonoids characterized
by methyl substitution at the C6 and C8 positions of the A-ring. These compounds are critical in
drug discovery as potent agonists of the Aryl Hydrocarbon Receptor (AhR) and inhibitors of
aromatase.

In the context of drug development, the term "6,8-Dimethylflavone” most frequently refers to
5,7-Dihydroxy-6,8-dimethylflavone, a lipophilic chrysin analog with enhanced metabolic
stability compared to its non-methylated parent.

Chemical Profile: 5,7-Dihydroxy-6,8-dimethylflavone[1]
[2][3]

e IUPAC Name: 5,7-dihydroxy-6,8-dimethyl-2-phenylchromen-4-one
e Molecular Formula: C17H140a4

e Molecular Weight: 282.29 g/mol
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e CAS Number: 52482-96-7 (Generic for dimethylchrysin isomers; verify specific isomer)
e Melting Point: 289-290 °C

e Solubility: Soluble in DMSO, Acetone, hot Methanol; insoluble in water.
Spectroscopic Analysis (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of methyl groups at C6 and C8 eliminates the typical meta-coupling signals of
H-6 and H-8 seen in chrysin, simplifying the aromatic region. The presence of a chelated
hydroxyl proton (5-OH) is a diagnostic feature.

Table 1: *H NMR Data (500 MHz, Acetone-de)
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. e Assighment
Position o (ppm) Multiplicity Integral .
Logic

Methyl group at
6-Me 2.19 Singlet (s) 3H C6 (shielded by

A-ring current)

Methyl group at
C8 (slightly
deshielded vs
C6)

8-Me 2.37 Singlet (s) 3H

Characteristic
H-3 6.68 Singlet (s) 1H isolated proton of
the C-ring

B-ring meta/para
protons

H-3', 4", 5' 7.54 Multiplet (m) 3H _
(unsubstituted

phenyl)

B-ring ortho
protons

H-2', 6' 7.91 Doublet (d) 2H (deshielded by
C-ring

conjugation)

Chelated
hydroxyl (H-
bonded to C=0
at C4)

5-OH 12.95 Singlet (s) 1H

Note: Data derived from high-purity synthetic samples [1]. Solvent effects may cause shifts of
0.1 ppm, particularly for the labile 5-OH signal.

13C NMR Key Signals (Predicted/Literature Consensus)
e Carbonyl (C-4): ~183 ppm (Deshielded, conjugated)

e C-2: ~164 ppm (O-C=C)
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e C-3: ~105 ppm

e Methyl Carbons: ~7-10 ppm (Upfield aliphatic)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the chelated carbonyl stretch and aromatic vibrations.

Tahle 2- pr IR Ahanptinnq (KRr Ppllpt)

Wavenumber (cm—?) Functional Group Vibrational Mode
3400 O-H Broad stretch (Phenolic OH)
] ) Methyl C-H stretching

2920, 2850 C-H (Aliphatic)

(asym/sym)

Carbonyl stretching (Lowered
1650 C=0 _ _

due to H-bonding with 5-OH)
1602, 1585 C=C (Aromatic) Skeletal ring vibrations
1486 C-H (Bending) Methyl deformation

C. Mass Spectrometry (MS)

The fragmentation pattern follows the Retro-Diels-Alder (RDA) cleavage pathway characteristic
of flavonoids.

 lonization Mode: ESI (+) or EI (70 eV)
e Molecular lon [M]*: m/z 282

o Base Peak: Often the molecular ion or the RDA fragment containing the A-ring.

Fragmentation Pathway (RDA Mechanism)

The primary cleavage occurs at the C-ring, splitting the molecule into A-ring and B-ring
fragments.

o Pathway A (RDA): Cleavage of bonds 1-2 and 3-4.
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o Fragment Al (A-ring containing): m/z ~180 (Dihydroxy-dimethyl-ketene fragment)

o Fragment B1 (B-ring containing): m/z ~102 (Phenylacetylene fragment)

e Methyl Loss: Loss of «CHs (M-15) is common in methylated flavonoids.

Molecular lon

[M]+ m/z 282
El/ CID -15 Da (Methyl)
Retro-Diels-Alder (RDA) [M - CH3]+
C-Ring Cleavage m/z 267

A-Ring Fragment B-Ring Fragment
(C10H1003) (C8H6b)
m/z ~180 m/z ~102

Click to download full resolution via product page

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway (RDA) for 6,8-
Dimethylflavone derivatives.

Experimental Protocols
Protocol 1: Sample Preparation for *H NMR

Objective: Obtain high-resolution proton spectra to verify methylation at C6/C8.

e Solvent Choice: Use Acetone-ds (99.9% D) or DMSO-ds. Acetone-ds is preferred to resolve
the 5-OH proton clearly without exchange broadening often seen in wet DMSO.

e Concentration: Dissolve 5-10 mg of the solid compound in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 um) into the NMR tube to
remove undissolved micro-particulates which cause line broadening.
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e Acquisition: Run at 298 K. Set relaxation delay (d1) to = 1.0 s (or 5.0 s for quantitative
integration).

Protocol 2: Synthesis Verification (Quick Screen)

Objective: Rapidly distinguish 6,8-dimethylflavone from its precursors (e.g., phloroglucinol).
e TLC System: Silica Gel 60 Fzs4 plates.

» Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).

e Visualization: UV 254 nm (Dark spot) and UV 365 nm (Fluorescent yellow/green).

o Rf Value: 6,8-Dimethyl derivatives are more lipophilic than their non-methylated counterparts,
resulting in higher Rf values (approx 0.6—0.7 in this system).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b033750?utm_src=pdf-body
https://www.benchchem.com/product/b033750?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2F
https://pubchem.ncbi.nlm.nih.gov/compound/369598
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F
https://www.benchchem.com/product/b033750?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 1. Desmosflavone | C18H1604 | CID 369598 - PubChem [pubchem.ncbi.nlm.nih.gov]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 6,8-
Dimethylflavone Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033750#spectroscopic-data-of-6-8-dimethylflavone-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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